
2-(5-Bromopentyloxy)tetrahydro-2H-pyran
概要
説明
“2-(5-Bromopentyloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-[(5-Bromopentyl)oxy]tetrahydro-2H-pyran with magnesium turnings in TetaF . The reaction mixture is heated at 500C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Br(CH2)5OC5H9O . This indicates that the compound contains a bromopentyl group attached to a tetrahydropyran ring via an oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H19BrO2, an average mass of 251.161 Da, and a monoisotopic mass of 250.056839 Da .科学的研究の応用
Synthesis and Chemical Properties
- Synthons Development : 2H-pyran-2-ones, closely related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have been used in the synthesis of 5- and 3- substituted 2H-pyran-2-ones, which are useful in convergent syntheses of lucibufagins and bufadienolides (Liu & Meinwald, 1996).
- Gas-phase Pyrolysis : Studies on tetrahydropyranyl phenoxy ethers, similar to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have explored their gas-phase pyrolysis, revealing insights into the kinetics and mechanisms of their thermal degradation (Álvarez-Aular et al., 2018).
Synthesis and Medicinal Applications
- Convergent Syntheses : Research shows the potential of using derivatives of tetrahydro-2H-pyran in the convergent synthesis of various complex molecules, highlighting their utility in organic synthesis and medicinal chemistry (Liu et al., 2008).
- Antioxidative Compounds : Compounds related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran have been identified in marine biota, exhibiting significant antioxidative and anti-inflammatory properties, which could have implications in medicinal chemistry (Joy & Chakraborty, 2017).
Synthesis Techniques and Characterization
- Synthesis Approaches : Various methods have been developed for the efficient synthesis of tetrahydro-2H-pyran derivatives, employing catalysts and optimizing reaction conditions for better yields and specificity (Gurumurthi et al., 2009).
- Characterization and Applications : The synthesis and characterization of derivatives of tetrahydro-2H-pyran have been extensively studied, with applications ranging from sensing to antimicrobial activity, underscoring the versatility of these compounds (Tadesse et al., 2016).
特性
IUPAC Name |
2-(5-bromopentoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYALNBCDFGNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383049 | |
| Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
CAS RN |
37935-47-0 | |
| Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


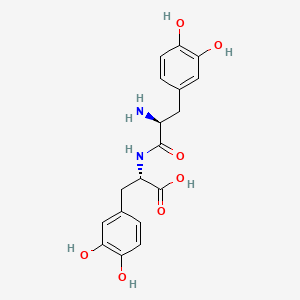
![(1E)-[(2-Nitrophenyl)methylidene]hydrazine](/img/structure/B3051939.png)

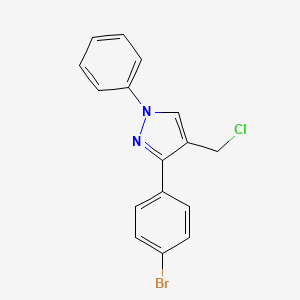
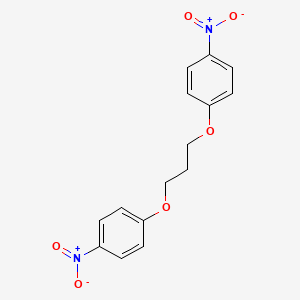
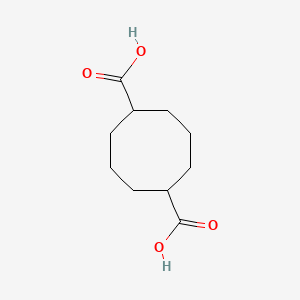
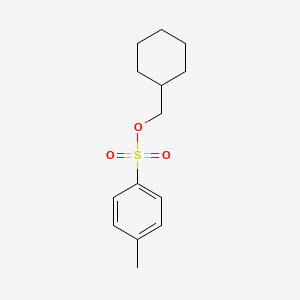
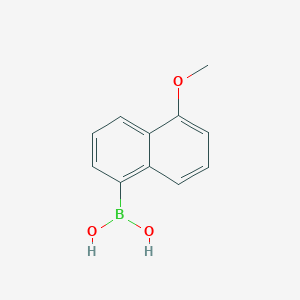


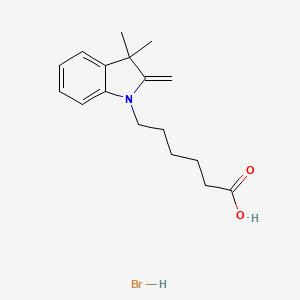
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)
